molecular formula C10H7ClN2O2 B062593 Methyl 4-chloroquinazoline-7-carboxylate CAS No. 183322-47-6

Methyl 4-chloroquinazoline-7-carboxylate

Cat. No.: B062593
CAS No.: 183322-47-6
M. Wt: 222.63 g/mol
InChI Key: BYHDRGRVVXBJIP-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinazoline-7-carboxylate is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloroquinazoline-7-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-chloroquinazoline-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-chloroquinazoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the specific bioactive derivative synthesized from this compound .

Comparison with Similar Compounds

    4-chloroquinazoline: A precursor in the synthesis of Methyl 4-chloroquinazoline-7-carboxylate.

    Quinazoline-7-carboxylate: Lacks the chloro substituent, resulting in different reactivity and applications.

    Methyl quinazoline-7-carboxylate:

Uniqueness: this compound is unique due to the presence of both the chloro and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for the development of a wide range of derivatives with diverse biological and material properties .

Properties

IUPAC Name

methyl 4-chloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDRGRVVXBJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590480
Record name Methyl 4-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-47-6
Record name Methyl 4-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinazoline-7-carboxylate
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